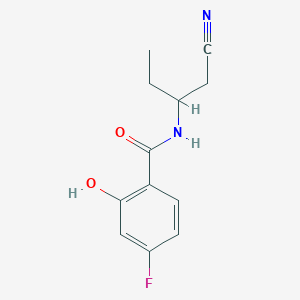
N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide, also known as C16, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. In recent years, C16 has gained attention as a potential therapeutic agent for the treatment of cancer and other diseases.
Mécanisme D'action
N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide works by inhibiting the activity of PARP, an enzyme that plays a key role in DNA repair mechanisms. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. This mechanism is particularly effective in cancer cells, which have a higher rate of DNA damage and repair compared to normal cells.
Biochemical and Physiological Effects:
N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide has been shown to have a number of biochemical and physiological effects. In addition to its PARP inhibitory activity, N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide has been found to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. These effects make N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide a potentially powerful therapeutic agent for the treatment of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide in lab experiments is its potency as a PARP inhibitor. This makes it a valuable tool for studying the role of PARP in DNA repair mechanisms and for developing new cancer treatments. However, N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide also has some limitations. Its low solubility in water can make it difficult to work with in some experiments, and its high toxicity can make it challenging to use in vivo.
Orientations Futures
There are a number of potential future directions for research on N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide. One area of interest is the development of new cancer treatments that combine N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide with other chemotherapy drugs or radiation therapy. Another area of research is the use of N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide in the treatment of inflammatory and neurodegenerative diseases. Additionally, further studies are needed to better understand the biochemical and physiological effects of N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
The synthesis of N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide involves a multi-step process that begins with the reaction of 4-fluoro-2-hydroxybenzoic acid with 1-cyanobutan-2-ol in the presence of a catalyst. The resulting intermediate is then treated with thionyl chloride and triethylamine to form the corresponding acid chloride, which is then reacted with 2-aminoacetophenone to yield the final product.
Applications De Recherche Scientifique
N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as a cancer treatment. Studies have shown that N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide can inhibit the growth of cancer cells and enhance the efficacy of chemotherapy and radiation therapy. In addition, N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide has been found to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of inflammatory and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-2-9(5-6-14)15-12(17)10-4-3-8(13)7-11(10)16/h3-4,7,9,16H,2,5H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGLXMLNUKCFJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NC(=O)C1=C(C=C(C=C1)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutan-2-yl)-4-fluoro-2-hydroxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

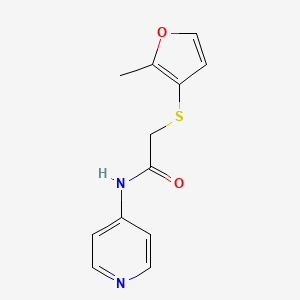
![N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7632971.png)
![[4-[(2-Methylfuran-3-yl)sulfanylmethyl]phenyl]methanol](/img/structure/B7632977.png)
![6-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7633003.png)
![1-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B7633004.png)
![2-Methyl-2-(1-methylpyrazol-4-yl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]morpholine](/img/structure/B7633007.png)
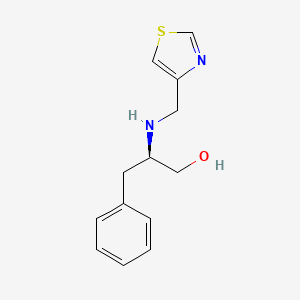
![3-ethyl-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide](/img/structure/B7633015.png)
![[3-[1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethylamino)ethyl]phenyl]methanol](/img/structure/B7633017.png)
![N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide](/img/structure/B7633018.png)
![4-ethoxy-2-[4-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B7633029.png)
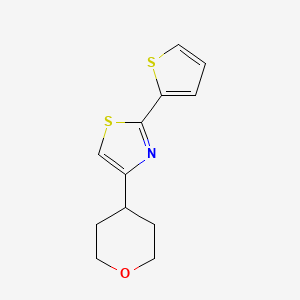
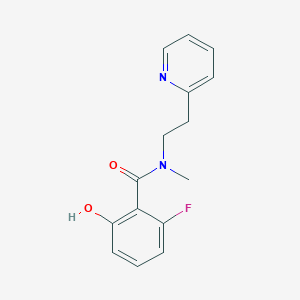
![1-(1,5-dimethylpyrazol-3-yl)-3-[(2R)-1-hydroxy-3-phenylpropan-2-yl]urea](/img/structure/B7633061.png)